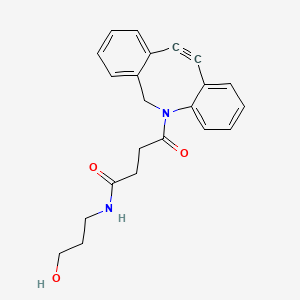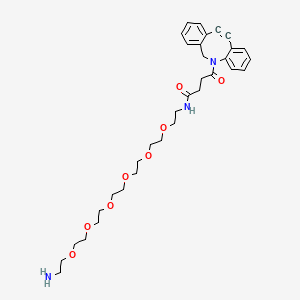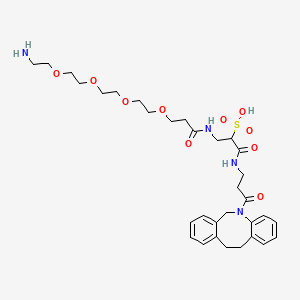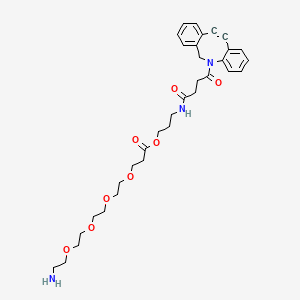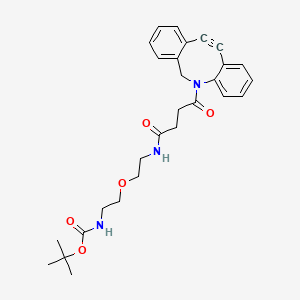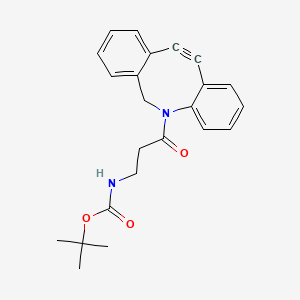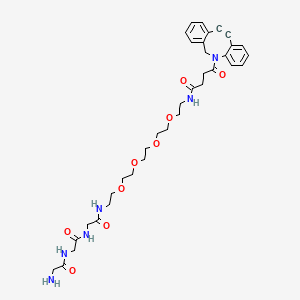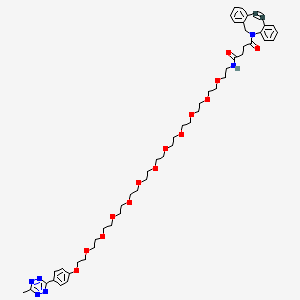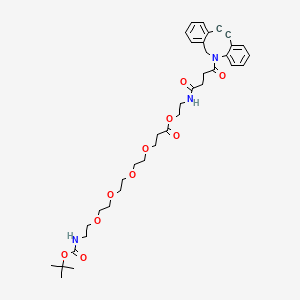
DBCO-C2-PEG4-NH-Boc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-C2-PEG4-NH-Boc, also known as 2-[(4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl)amino]ethyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate, is a polyethylene glycol-based PROTAC linker. This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-C2-PEG4-NH-Boc involves multiple steps, starting with the preparation of the dibenzocyclooctyne (DBCO) moiety. The DBCO moiety is then linked to a polyethylene glycol (PEG) chain, which is further modified to include a Boc-protected amine group. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in facilities equipped with advanced equipment and techniques to handle complex chemical reactions.
化学反应分析
Types of Reactions
DBCO-C2-PEG4-NH-Boc primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, which are a type of click chemistry reaction. This reaction is copper-free and highly efficient, making it suitable for biological applications.
Common Reagents and Conditions
The SPAAC reaction involves the use of azide-containing molecules as reactants. The reaction is typically carried out under mild conditions, often at room temperature, and does not require the presence of a catalyst.
Major Products
The major product formed from the SPAAC reaction of this compound is a triazole-linked compound. This product retains the functional properties of both the DBCO and azide moieties, making it useful for further chemical modifications.
科学研究应用
DBCO-C2-PEG4-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags.
Medicine: Utilized in drug discovery and development, particularly in the design of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology
作用机制
The mechanism of action of DBCO-C2-PEG4-NH-Boc involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The DBCO moiety facilitates the attachment of the PROTAC to the target protein, while the PEG chain provides flexibility and solubility.
相似化合物的比较
Similar Compounds
DBCO-NH-PEG4-biotin: A similar compound that contains a biotin group instead of a Boc-protected amine.
DBCO-PEG4-NHS ester: Another related compound with an NHS ester group for conjugation to amines.
DBCO-PEG4-amine: A simpler version with an amine group instead of the Boc-protected amine
Uniqueness
DBCO-C2-PEG4-NH-Boc is unique due to its combination of the DBCO moiety, a polyethylene glycol chain, and a Boc-protected amine group. This combination provides versatility in chemical modifications and applications, particularly in the synthesis of PROTACs.
属性
IUPAC Name |
2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H49N3O10/c1-37(2,3)50-36(44)39-17-20-46-23-25-48-27-26-47-24-22-45-19-16-35(43)49-21-18-38-33(41)14-15-34(42)40-28-31-10-5-4-8-29(31)12-13-30-9-6-7-11-32(30)40/h4-11H,14-28H2,1-3H3,(H,38,41)(H,39,44) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZMFDYOEBJGCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCC(=O)OCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H49N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
695.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
